molecular formula C9H19N3O B13623797 1-((3-Aminocyclobutyl)methyl)-3-propylurea

1-((3-Aminocyclobutyl)methyl)-3-propylurea

Cat. No.: B13623797
M. Wt: 185.27 g/mol
InChI Key: VIJLDANFNVOKOA-UHFFFAOYSA-N
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Description

1-((3-Aminocyclobutyl)methyl)-3-propylurea is a urea derivative characterized by a propyl group attached to one nitrogen atom and a (3-aminocyclobutyl)methyl substituent on the adjacent nitrogen. This compound is listed as a primary amine product by CymitQuimica but is currently discontinued, limiting its commercial availability . Its structural uniqueness positions it as a candidate for exploring urea-based scaffolds in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to rigid, small-ring systems.

Properties

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

1-[(3-aminocyclobutyl)methyl]-3-propylurea

InChI

InChI=1S/C9H19N3O/c1-2-3-11-9(13)12-6-7-4-8(10)5-7/h7-8H,2-6,10H2,1H3,(H2,11,12,13)

InChI Key

VIJLDANFNVOKOA-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NCC1CC(C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Aminocyclobutyl)methyl)-3-propylurea typically involves the following steps:

    Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the amino group: Amination reactions are employed to introduce the amino group onto the cyclobutyl ring.

    Attachment of the methyl group: Alkylation reactions are used to attach the methyl group to the cyclobutyl ring.

    Formation of the propylurea moiety: This involves the reaction of the intermediate compound with propyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of 1-((3-Aminocyclobutyl)methyl)-3-propylurea may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((3-Aminocyclobutyl)methyl)-3-propylurea can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce primary or secondary amines.

Scientific Research Applications

1-((3-Aminocyclobutyl)methyl)-3-propylurea has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-((3-Aminocyclobutyl)methyl)-3-propylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Urea derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent groups. Below is a comparative analysis of 1-((3-Aminocyclobutyl)methyl)-3-propylurea with structurally or functionally related compounds:

Structural Analogs

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
1-((3-Aminocyclobutyl)methyl)-3-propylurea Cyclobutylmethylamine, propyl C₉H₁₈N₃O 184.26 N/A Discontinued; potential for hydrogen bonding due to primary amine .
1-(2-Adamantyl)-3-propylurea Bulky adamantyl, propyl C₁₄H₂₄N₂O 236.35 151–300 High thermal stability; adamantyl enhances lipophilicity .
1-(3-Ethynylphenyl)-3-propylurea Aromatic ethynyl, propyl C₁₂H₁₄N₂O 202.25 N/A Alkyne group enables click chemistry applications; moderate purity (~90%) .
Chlorpropamide p-Chlorobenzenesulfonyl, propyl C₁₀H₁₃ClN₂O₃S 276.74 125–130 Sulfonylurea antidiabetic; clastogenicity tested negative .
1-(2-Cyanophenyl)-3-propylurea Cyanophenyl, propyl C₁₁H₁₃N₃O 203.24 198 Polar cyano group enhances solubility; characterized by NMR/HRMS .

Pharmacological and Functional Insights

  • Adamantyl Derivatives (e.g., 1-(2-Adamantyl)-3-propylurea): Exhibit high melting points (>150°C) due to adamantyl’s rigidity and strong intermolecular interactions . Potential use in CNS-targeting drugs owing to lipophilicity and blood-brain barrier penetration.
  • Sulfonylureas (e.g., Chlorpropamide): Act as oral hypoglycemics by stimulating insulin secretion. Unlike 1-((3-Aminocyclobutyl)methyl)-3-propylurea, sulfonyl groups confer metabolic stability but may increase toxicity risks .
  • Aromatic Ureas (e.g., 1-(3-Ethynylphenyl)-3-propylurea) :

    • Ethynyl groups enable modular synthesis via Huisgen cycloaddition, useful in drug discovery .
    • Less steric hindrance compared to cyclobutyl analogs, favoring receptor binding.
  • Cyano-Substituted Ureas (e.g., 1-(2-Cyanophenyl)-3-propylurea): Polar cyano groups improve aqueous solubility, critical for bioavailability . Contrasts with 1-((3-Aminocyclobutyl)methyl)-3-propylurea, where the amine may enhance solubility but introduce metabolic instability.

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